Spiramycin III

Übersicht

Beschreibung

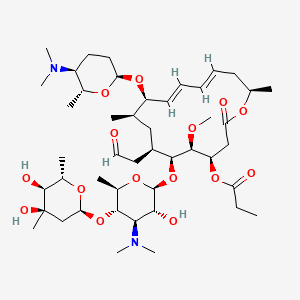

Spiramycin III is a macrolide antimicrobial agent used in the treatment of various bacterial infections . It is a 16-membered ring macrolide discovered as a product of Streptomyces ambofaciens .

Synthesis Analysis

The synthesis of Spiramycin III involves complex chemical reactions. A study revealed that solvent molecules can intrude into Spiramycin’s chemical structure during LC-MS/MS analysis . Water, ethanol, and methanol as protic solvents can add to the formyl group of Spiramycin molecules during standard solutions preparation .Molecular Structure Analysis

Spiramycin III has a molecular formula of C46H78N2O15 . Its average mass is 899.116 Da and its mono-isotopic mass is 898.540222 Da . The molecule has 19 of 19 defined stereocentres .Chemical Reactions Analysis

Spiramycin III undergoes various chemical reactions. For instance, protic solvents like water, ethanol, and methanol can add to the formyl group of Spiramycin molecules during standard solutions preparation . Over time, the peak area of Spiramycin decreases either in the spiked aqueous sample or milk sample while an increase in the peak area of H2O-bound Spiramycin is observed .Physical And Chemical Properties Analysis

Spiramycin III has a density of 1.2±0.1 g/cm3 . Its boiling point is 923.6±65.0 °C at 760 mmHg . The molecule has 17 H bond acceptors and 3 H bond donors .Wissenschaftliche Forschungsanwendungen

Microbiological Potency and Comparative Studies

An interlaboratory study revealed that the microbiological potency of Spiramycin III is lower compared to Spiramycin I when tested using diffusion or turbidimetric assays with Bacillus subtilis or Staphylococcus aureus. The activities of Spiramycin II and III relative to Spiramycin I were found to be 57% and 72% respectively, by diffusion method. This suggests that Spiramycin III might have specific applications where reduced potency is beneficial or required (Liu et al., 1999).

Biosynthesis and Genetic Modification

Research on Streptomyces spiramyceticus F21, which produces Spiramycin, focused on the biosynthesis of Spiramycin components. By deleting the 3-O-acyltransferase gene, the production of Spiramycin I was increased, reducing the formation of Spiramycin II and III. This genetic manipulation demonstrates a method to control the production of specific spiramycin components, potentially useful in tailoring antibiotic production for specific applications (Wu et al., 2007).

Antibiotic and Antiparasitic Applications

Spiramycin, including Spiramycin III, has been used as an antibiotic and antiparasitic agent. Its effectiveness against toxoplasmosis and various soft-tissue infections has been noted. Studies evaluating the stimulatory effects of certain compounds on spiramycin production could lead to improved processes for antibiotic production (Calcagnile et al., 2018).

Environmental Fate and Toxicity Studies

Research on the fate of spiramycin in river waters revealed its degradation and transformation processes. The identification of transformation products helped in understanding the environmental impact of this antibiotic, which is crucial for assessing the ecological risks associated with its widespread use (Calza et al., 2010).

Anti-Inflammatory Potential

Recent studies have explored the anti-inflammatory properties of Spiramycin. It was found to significantly decrease the levels of pro-inflammatory mediators in lipopolysaccharide-stimulated cells, suggesting potential repositioning of Spiramycin as a topical anti-inflammatory agent. This highlights an innovative application of an existing drug for new therapeutic purposes (Kang et al., 2022).

Anaerobic Degradation and Biosynthesis

A study on the anaerobic degradation of spiramycin I, II, and III revealed hydroxylation and hydrolysis as main reactions in the degradation process. Understanding these mechanisms is vital for wastewater treatment and environmental management, particularly in the context of antibiotic contamination (Zhu et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2S,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29-,30+,31+,32+,33+,34-,37-,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZLKTCKAYXVBX-HHTHJJQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@@H]4CC[C@@H]([C@H](O4)C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023596 | |

| Record name | Spiramycin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

899.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiramycin III | |

CAS RN |

24916-52-7 | |

| Record name | Spiramycin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B1680995.png)

![2-Phenylnaphtho[2,3-D]oxazole-4,9-dione](/img/structure/B1680999.png)

![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)

![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)

![2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetic acid](/img/structure/B1681010.png)